
2-ethyl-N-(4-methylbenzyl)butanamide
Description
2-ethyl-N-(4-methylbenzyl)butanamide (CAS: 438454-71-8) is a butanamide derivative characterized by a four-carbon amide backbone with an ethyl branch at the second carbon and a 4-methylbenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol . Structurally, the compound combines a lipophilic alkyl chain with an aromatic benzyl group, a configuration common in bioactive molecules where such features influence solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C14H21NO/c1-4-13(5-2)14(16)15-10-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,15,16) |
InChI Key |
OMZBYFJJHYDDIS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)C |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length Variations: Butanamide vs. Acetamide Derivatives
A key structural variable among amides is the length of the alkyl chain. For example, 2-(allyl(6-methyl-2-phenylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide (III-8) () shares the 4-methylbenzyl substituent but features a shorter acetamide (two-carbon) backbone compared to the four-carbon butanamide in the target compound.
Substituent Electronic Effects: Methyl, Nitro, and Acetyl Groups
- Nitro-Substituted Analog: 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (C₁₃H₁₈N₂O₃, MW: 262.30 g/mol) replaces the 4-methylbenzyl group with a 2-methyl-4-nitrophenyl moiety. This contrasts with the electron-donating methyl group in the target compound, which may stabilize the aromatic system and reduce chemical reactivity .
- Acetyl-Substituted Analog: N-(4-Acetylphenyl)butanamide (C₁₂H₁₅NO₂, MW: 205.26 g/mol) features a 4-acetylphenyl group. The acetyl moiety introduces both steric bulk and moderate electron-withdrawing effects, which could alter crystallization behavior and solubility compared to the 4-methylbenzyl group .
Complex Structural Analog: 4-Methoxybutyrylfentanyl
4-Methoxybutyrylfentanyl (C₂₇H₃₅N₂O₂, MW: 427.58 g/mol) shares the butanamide backbone but incorporates a piperidinyl ring and phenethyl group, structural hallmarks of opioid analogs. These additions significantly increase molecular complexity and weight, likely enhancing µ-opioid receptor affinity but also raising toxicity risks. In contrast, the simpler structure of 2-ethyl-N-(4-methylbenzyl)butanamide may offer advantages in synthetic accessibility and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Chain Length: Longer alkyl chains (e.g., butanamide vs. This trade-off is critical in drug design .
- Substituent Effects : Electron-donating groups (e.g., methyl) enhance aromatic stability, while EWGs (e.g., nitro, acetyl) modulate reactivity and intermolecular interactions. For instance, nitro groups may improve crystallinity but introduce instability under reducing conditions .
- Structural Complexity : Simplified structures, like this compound, offer synthetic advantages over highly functionalized analogs (e.g., 4-Methoxybutyrylfentanyl), though they may lack specialized bioactivity .
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